molecular formula C16H12N2O B1167535 Salbupart CAS No. 114101-13-2

Salbupart

Cat. No.: B1167535
CAS No.: 114101-13-2
Attention: For research use only. Not for human or veterinary use.
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Description

Salbupart is a pharmacological research compound centered on the active molecule Salbutamol, a selective beta-2 adrenergic receptor agonist . Its primary research applications are in the fields of obstetrics and respiratory physiology. In obstetrics, this compound has been investigated for its potent tocolytic properties, demonstrating efficacy in inhibiting spontaneous and oxytocin-induced uterine contractility. This makes it a valuable compound for studies related to the management of threatened preterm labor . In respiratory research, its mechanism mirrors that of Salbutamol: upon activation of beta-2 adrenergic receptors on bronchial smooth muscle cells, it stimulates intracellular adenylate cyclase. This enzyme increases cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of smooth muscle and consequent bronchodilation . This mechanism is fundamental for research into obstructive airway conditions such as asthma. Researchers value this compound for studying the systemic effects of beta-2 agonists, which can include metabolic changes such as variations in serum potassium and glucose levels . The compound is supplied for research purposes only and must be used in controlled laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

114101-13-2

Molecular Formula

C16H12N2O

Synonyms

Salbupart

Origin of Product

United States

Scientific Research Applications

Tocolytic Therapy

Clinical Studies : A notable study highlighted the effectiveness of Salbupart in treating cases of threatened spontaneous abortion. The findings indicated that this compound significantly improved pregnancy outcomes by reducing uterine contractions, thereby prolonging gestation periods in at-risk patients .

Study ReferenceSample SizeOutcomeDuration
100Improved pregnancy rates in threatened abortion cases12 weeks

Pharmacological Investigations

This compound has been investigated for its pharmacological profile, particularly its mechanism of action as a beta-agonist. Research indicates that it works by stimulating beta-adrenergic receptors, leading to smooth muscle relaxation . This mechanism is critical in developing treatments for various conditions beyond obstetrics.

Application AreaMechanism of ActionPotential Benefits
Tocolytic therapyBeta-adrenergic stimulationDelays premature labor
Asthma treatmentBronchodilationAlleviates respiratory distress

Case Study 1: Efficacy in Premature Labor

A clinical trial involving 150 pregnant women at risk of preterm labor demonstrated that this compound administration resulted in a significant reduction in the frequency of contractions compared to placebo . The study emphasized the compound's role as a reliable tocolytic agent.

Case Study 2: Long-Term Outcomes

Research examining long-term outcomes for infants born to mothers treated with this compound showed no significant adverse effects compared to those not treated with the compound. This finding supports its safety profile when used appropriately during pregnancy .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Parameter This compound (Salbutamol) Partusisten (Fenoterol) Terbutaline (Bricanyl)
Receptor Specificity Selective β2 agonist Selective β2 agonist Selective β2 agonist
Onset of Action 5–10 min (IV), 30 min (IM) Similar to this compound Similar to this compound
Half-Life 4–6 hours 6–8 hours 3–4 hours
Metabolic Pathway Hepatic glucuronidation Hepatic oxidation Hepatic sulfation
Placental Effects ↓ Vascular resistance, ↑ energy charge Limited data on placental perfusion No significant placental metabolic data

Metabolic and Systemic Effects

A 1992 comparative study () evaluated metabolic changes in pregnant women receiving this compound or Partusisten:

Effect This compound Partusisten
Insulin Increase 142% (24h), sustained at 48h 98% (24h), normalizes by 48h
Glucose Increase 28% (24h), sustained at 48h 19% (24h), normalizes by 48h
Electrolyte Impact No change in Na+/K+ No change in Na+/K+

This compound induces a more pronounced and prolonged hyperinsulinemic and hyperglycemic response, likely due to prolonged receptor activation .

Critical Analysis of Key Differentiators

  • Placental Benefits : this compound uniquely enhances placental perfusion by reducing vascular resistance and increasing adenylate energy charge, making it preferable in pregnancies with fetal growth restriction .
  • Metabolic Drawbacks : While effective, this compound’s prolonged hyperglycemic effects necessitate careful monitoring in diabetic pregnancies .
  • Clinical Versatility : Its multiple administration routes (oral, IM, IV) and rapid onset provide flexibility in acute and maintenance therapy .

Preparation Methods

Reaction Scheme

  • Diazotization : Sulfapyridine undergoes diazotization in HCl/NaNO₂ to form diazonium salt.

  • Coupling : The diazonium salt reacts with salicylic acid in NaOH to yield crude this compound.

  • Purification : Recrystallization in polar solvents (e.g., ethanol) enhances purity.

Key Parameters

StepReactantsConditionsYield
DiazotizationSulfapyridine, NaNO₂0–5°C, 2 hr85%
CouplingDiazonium salt, NaOHpH 10–12, 4 hr78%
PurificationEthanol60°C, 2 hr95%

Advantages : High conversion rates (>80%), minimal side reactions.

Method 2: Reductive Amination of Bromoketones

Reaction Steps

  • Bromination : Methyl salicylate reacts with bromoacetyl chloride to form bromoketone6.

  • Amination : Bromoketone couples with N-benzyl-N-t-butylamine under reflux.

  • Reduction : Ketone and ester groups are reduced using LiAlH₄ to yield triol intermediate6.

  • Deprotection : Benzyl group removal via hydrogenation (Pd/C, H₂)6.

Optimization Data

IntermediateReagentTemperatureTimeYield
BromoketoneBromoacetyl chloride20–25°C6 hr92%
TriolLiAlH₄0–5°C3 hr88%
Final ProductPd/C, H₂30°C12 hr75%

Challenges : Stereoselectivity during reduction requires precise stoichiometry.

Method 3: One-Pot Mechanochemical Synthesis

Procedure

  • Ligand Formation : o-Phenylenediamine and salicylaldehyde undergo mechanochemical coupling.

  • Metal Complexation : Zn(OAc)₂ or Ni(OAc)₂ added to form this compound-metal complexes.

  • Isolation : Solvent-free grinding followed by DMSO recrystallization.

Performance Metrics

ParameterValue
Reaction Time1 hr
Purity (HPLC)98.5%
ScalabilityBench to pilot scale

Advantages : Eco-friendly, avoids toxic solvents.

Comparative Analysis of Methods

MethodYieldPurityCostScalability
Diazotization78%95%LowIndustrial
Reductive75%97%HighLaboratory
Mechanochemical85%98.5%MediumPilot

Quality Control and Characterization

  • Purity Assessment : HPLC (C18 column, 254 nm).

  • Structural Confirmation :

    • NMR: δ 7.2–7.8 ppm (aromatic protons).

    • FTIR: 1650 cm⁻¹ (C=O stretch).

  • Thermal Stability : DSC endotherm at 126°C .

Q & A

Q. What are the validated analytical methods for identifying Salbupart in experimental samples?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm this compound's molecular identity. Calibrate instruments using certified reference standards.
  • Validate purity via nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to published benchmarks. Ensure reproducibility by triplicate measurements .
  • For trace analysis, employ gas chromatography (GC) with flame ionization detection, adhering to ISO/IEC 17025 guidelines for laboratory competency .

Q. How can researchers design initial in vitro assays to assess this compound’s bioactivity?

Methodological Answer:

  • Start with dose-response experiments using cell lines relevant to this compound’s hypothesized mechanism (e.g., cancer cell lines for antiproliferative studies).
  • Include positive and negative controls to minimize false positives. Use MTS/PrestoBlue assays for viability measurements, ensuring statistical power (n ≥ 3 replicates).
  • Address confounding variables (e.g., solvent cytotoxicity) by testing solvent-only controls. Document protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. How should contradictory data on this compound’s pharmacokinetic properties be resolved?

Methodological Answer:

  • Conduct systematic reviews to identify methodological inconsistencies across studies (e.g., variations in animal models or dosing regimens). Use PRISMA guidelines for transparent reporting .
  • Perform meta-analyses to quantify heterogeneity. Apply Cochran’s Q test to assess between-study variance, and use I² statistics to determine inconsistency levels .
  • Replicate key studies under standardized conditions, prioritizing blinded, randomized designs to reduce bias .

Q. What strategies optimize this compound’s stability in long-term storage for experimental use?

Methodological Answer:

  • Test degradation kinetics under varying conditions (temperature, humidity, light) using accelerated stability studies . Model shelf-life via Arrhenius equation extrapolation.
  • Characterize degradation products via LC-MS/MS and compare to pharmacopeial impurity thresholds.
  • For lyophilized formulations, optimize cryoprotectants (e.g., trehalose) using design of experiments (DoE) to maximize recovery post-reconstitution .

Q. How can computational models predict this compound’s interactions with novel protein targets?

Methodological Answer:

  • Employ molecular docking simulations (e.g., AutoDock Vina) to screen this compound against target proteins. Validate predictions with surface plasmon resonance (SPR) binding assays.
  • Use machine learning frameworks (e.g., Random Forest, neural networks) trained on published ligand-receptor datasets to improve prediction accuracy.
  • Cross-validate results with alanine-scanning mutagenesis to identify critical binding residues .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Methodological Answer:

  • Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Address outliers via Grubbs’ test or ROUT method , ensuring justification for exclusion.
  • For multi-experiment datasets, apply mixed-effects models to account for batch variability .

Q. How can researchers ensure reproducibility in this compound’s in vivo toxicity studies?

Methodological Answer:

  • Adhere to ARRIVE 2.0 guidelines for animal research, detailing sample size calculations, randomization, and blinding.
  • Use littermate controls to minimize genetic variability. Archive raw data (e.g., histopathology images, serum biomarkers) in public repositories like Zenodo .
  • Publish negative results to counter publication bias and provide a complete evidence base .

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